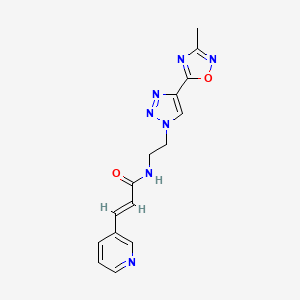![molecular formula C19H16N6O3S B2752937 2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole CAS No. 2097871-96-8](/img/structure/B2752937.png)
2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is a heterocyclic compound . It contains a triazole ring fused with a pyrimidine ring, which are both nitrogen-containing rings. This structure is further modified with a methyl group attached to the triazole ring and an azetidine ring attached to the pyrimidine ring via an ether linkage . The azetidine ring is carbonylated and attached to a phenoxy group, which is further attached to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The triazole and pyrimidine rings form a fused ring system, which is further modified with various functional groups . The presence of these functional groups can influence the chemical properties and reactivity of the compound.Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial and Anticancer Applications
Triazolopyrimidines, such as the one mentioned in the compound, have been studied for their potential as antimicrobial and anticancer agents . The ability of these compounds to interact with various enzymes and receptors makes them suitable candidates for drug development. For instance, they can act as enzyme inhibitors, which is a common strategy in designing anticancer drugs, as well as antimicrobial agents to combat resistant strains of bacteria .
Agriculture: Plant Growth Regulation
In the agricultural sector, triazole derivatives are known to play a role as plant growth regulators . They can help in enhancing crop yield by modulating the growth of plants. This is particularly important in ensuring food security and optimizing agricultural production.
Material Chemistry: Ligand Applications
Triazoles are also significant in material chemistry, where they can function as bridging ligands in coordination chemistry . This application is crucial in the synthesis of various metal-organic frameworks (MOFs), which have a wide range of industrial uses, including catalysis, gas storage, and separation technologies.
Pharmaceutical Industry: Drug Synthesis
The unique structure of triazolopyrimidines allows for the synthesis of a variety of drugs. They are featured in the synthesis of antifungal drugs like fluconazole and itraconazole, which are critical in treating fungal infections . Additionally, the triazole ring is a common component in many pharmaceuticals due to its ability to bind with biological targets.
Quantum Science and Technology
While not directly related to the specific compound , triazole derivatives are part of the broader research into quantum science and technology. They contribute to the development of quantum technologies for fundamental research and beyond, as seen in initiatives like the CERN Quantum Technology Initiative .
Electrochemical Applications
Thiazoles, which are part of the compound’s structure, have been investigated for their electrochemical applications. They are involved in the synthesis and application of two-dimensional materials that exhibit unique electrochemical properties, which are valuable in the development of batteries and sensors .
Orientations Futures
The future directions for this compound could involve further exploration of its pharmacological activities, given the diverse activities observed for similar compounds . Additionally, further studies could be conducted to optimize its synthesis and explore its potential applications in various fields.
Propriétés
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-12-8-16(25-18(23-12)21-11-22-25)27-15-9-24(10-15)17(26)13-2-4-14(5-3-13)28-19-20-6-7-29-19/h2-8,11,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWDDQUWFTPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2752860.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)

![5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2752866.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2752868.png)
![[4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2752871.png)



![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-quinoxalin-2-ylmethanone](/img/structure/B2752876.png)